2,4-Dihydroxy-3-methoxychalcone
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Overview
Description
2,4-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are characterized by their open-chain flavonoid structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution. The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the chalcone product .
Industrial Production Methods
Industrial production of chalcones, including this compound, often employs heterogeneous catalysts to enhance reaction efficiency. Catalysts such as potassium carbonate, basic alumina (Al₂O₃), and amino-grafted zeolite are used under ultrasound irradiation to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can yield dihydrochalcones or flavanones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides and dihydrochalcones.
Reduction: Dihydrochalcones and flavanones.
Substitution: Halogenated and nitrated chalcone derivatives.
Scientific Research Applications
2,4-Dihydroxy-3-methoxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoid derivatives and heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound in agricultural applications.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3-methoxychalcone involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Antimicrobial Activity: It inhibits the synthesis of bacterial cell walls and disrupts membrane integrity.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits the activity of cyclooxygenase (COX) enzymes
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,3-Dihydroxy-4-methoxychalcone
- 4,2’-Dihydroxy-4’-methoxychalcone
Uniqueness
2,4-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anticancer activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H14O4 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-3-(2,4-dihydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)7-9-13(17)11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+ |
InChI Key |
NUJWXDJYMPFKHZ-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1O)C=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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